molecular formula C9H15N3O2S B216254 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide

Cat. No. B216254
M. Wt: 229.3 g/mol
InChI Key: CJTMCSLANIOLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide is a chemical compound that has been studied for its potential scientific research applications. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide is not fully understood. However, one study reported that this compound inhibited the activity of a protein called NF-κB, which is involved in inflammation and cancer. This suggests that the anti-inflammatory and anti-cancer activity of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide may be due to its ability to inhibit NF-κB activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide have not been extensively studied. However, one study reported that this compound did not exhibit cytotoxicity against normal cells in vitro. This suggests that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide may have a favorable safety profile.

Advantages and Limitations for Lab Experiments

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize using readily available starting materials. Another advantage is that this compound has shown promising activity against cancer cells and inflammation in vitro. However, a limitation is that the mechanism of action of this compound is not fully understood. Another limitation is that the biochemical and physiological effects of this compound have not been extensively studied.

Future Directions

There are several future directions for research on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to study the biochemical and physiological effects of this compound in vivo. Additionally, future research could explore the potential applications of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide in other areas of research, such as neurodegenerative diseases and infectious diseases. Finally, future research could investigate the potential for modifying the structure of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide to improve its activity and selectivity.
Conclusion:
In conclusion, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide is a chemical compound that has been investigated for its potential scientific research applications. This compound has been synthesized using various methods and has been shown to exhibit anti-cancer and anti-inflammatory activity in vitro. However, the mechanism of action and biochemical and physiological effects of this compound are not fully understood. Future research could explore these areas in more detail and investigate the potential applications of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide in other areas of research.

Synthesis Methods

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide has been reported in the literature using various methods. One of the methods involves the reaction of 2-methylbutanoyl chloride with sodium azide to form 2-methylbutanoyl azide. This compound is then reacted with 5-(methoxymethyl)-1,3,4-thiadiazole-2-thiol to form N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide has been investigated for its potential scientific research applications. One study reported that this compound showed promising activity against cancer cells in vitro. Another study reported that this compound exhibited anti-inflammatory activity in vitro. These findings suggest that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide may have potential applications in cancer research and inflammation research.

properties

Product Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide

Molecular Formula

C9H15N3O2S

Molecular Weight

229.3 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide

InChI

InChI=1S/C9H15N3O2S/c1-4-6(2)8(13)10-9-12-11-7(15-9)5-14-3/h6H,4-5H2,1-3H3,(H,10,12,13)

InChI Key

CJTMCSLANIOLPA-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=NN=C(S1)COC

Canonical SMILES

CCC(C)C(=O)NC1=NN=C(S1)COC

Origin of Product

United States

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